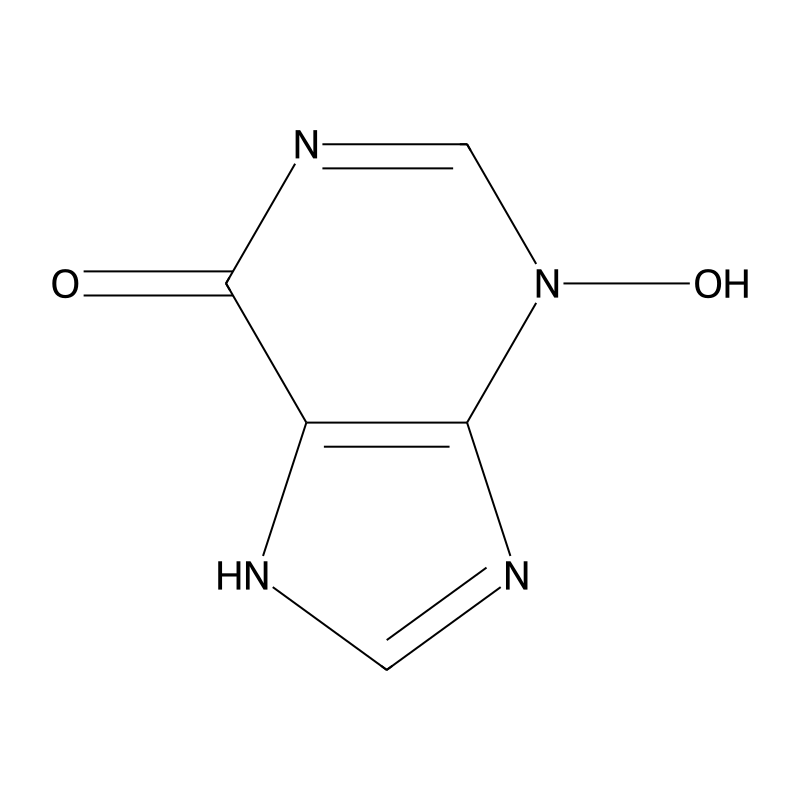

6-HYDROXY-9H-PURINE 3-N-OXIDE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

6-Hydroxy-9H-purine 3-N-oxide, with the molecular formula CHNO and a molecular weight of approximately 152.11 g/mol, is a purine derivative that exhibits notable biochemical properties. This compound is characterized by the presence of a hydroxyl group at the sixth position and an N-oxide functional group at the third position of the purine ring. It is often identified by its CAS number, 55402-91-0, and is utilized in various scientific applications due to its unique structural features and biological activities .

Studying Alarm Response in Fish

One of the most studied applications of HXO is its role as a chemical alarm pheromone in fish, particularly those belonging to the Osteriophysan superorder, which includes zebrafish and many commercially important species []. When a fish is injured or stressed, it releases HXO into the water. Other fish in the vicinity can detect HXO and exhibit alarm behaviors like increased swimming, erratic movements, and hiding, which helps them avoid potential predators [, ].

Researchers utilize HXO in controlled laboratory settings to study the neurological mechanisms underlying alarm response in fish. By precisely dosing HXO, scientists can observe and measure behavioral changes, allowing them to understand how fish perceive and react to danger [, ]. This knowledge can be valuable for developing strategies to reduce stress and improve survival rates in aquaculture settings.

Investigating Fear and Anxiety Models

HXO's ability to induce alarm responses in fish has also led to its exploration in fear and anxiety research. Studies have shown that HXO can activate specific brain regions associated with fear and anxiety in zebrafish []. This makes HXO a potentially valuable tool for developing and testing anti-anxiety medications and understanding the neural basis of these disorders.

Potential Applications in Other Areas

Beyond its use in fish and anxiety research, HXO has shown promise in other scientific areas. For instance, some studies suggest that HXO might possess antioxidant properties []. However, more research is required to confirm these findings and explore potential therapeutic applications.

- Oxidation Reactions: The N-oxide group can undergo reduction to yield 6-hydroxy-9H-purine, which may further react under specific conditions to form various derivatives.

- Substitution Reactions: The hydroxyl group can serve as a nucleophile, engaging in substitution reactions with electrophiles.

- Condensation Reactions: Under acidic or basic conditions, this compound can react with aldehydes or ketones to form glycosides or other complex molecules.

These reactions are significant for synthesizing analogs and studying their biological implications.

Research indicates that 6-Hydroxy-9H-purine 3-N-oxide exhibits several biological activities:

- Antioxidant Properties: The compound has been shown to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in drug development.

- Enzymatic Interactions: It may interact with specific enzymes involved in nucleotide metabolism, influencing cellular functions and signaling pathways.

These activities highlight its potential as a therapeutic agent in various biomedical applications.

The synthesis of 6-Hydroxy-9H-purine 3-N-oxide can be achieved through several methods:

- Chemical Synthesis:

- Starting from purine derivatives, hydroxylation at the sixth position can be performed using hydroxylating agents like hydrogen peroxide in the presence of catalysts.

- Subsequent oxidation at the third nitrogen can be achieved using oxidizing agents such as peracetic acid.

- Biological Synthesis:

- Certain microorganisms may naturally produce this compound through metabolic pathways involving purine metabolism.

These methods provide avenues for both laboratory synthesis and exploration of natural sources.

6-Hydroxy-9H-purine 3-N-oxide finds applications in various fields:

- Pharmaceutical Research: Its antioxidant and antimicrobial properties make it a candidate for drug development.

- Biochemical Studies: It serves as a tool for studying purine metabolism and enzymatic functions.

- Agricultural Chemistry: Potential uses include developing plant growth regulators based on its biochemical activity.

These applications underscore its versatility in scientific research and industry.

Interaction studies involving 6-Hydroxy-9H-purine 3-N-oxide have focused on its biochemical interactions:

- Enzyme Inhibition: Research has indicated potential inhibitory effects on enzymes involved in nucleic acid synthesis, which could have implications for cancer therapy.

- Receptor Binding: Preliminary studies suggest it may interact with specific receptors in cellular signaling pathways, warranting further investigation into its pharmacological profile.

These interactions are critical for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 6-Hydroxy-9H-purine 3-N-oxide. Below are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 9H-Purine | CHN | Lacks hydroxyl and N-oxide groups |

| 6-Mercaptopurine | CHNS | Contains a thiol group instead of hydroxyl |

| Adenosine | CHNO | A ribonucleoside with additional sugar moiety |

| Guanosine | CHNO | Contains a ribose sugar and different nitrogen base |

Uniqueness: The presence of both hydroxyl and N-oxide groups distinguishes 6-Hydroxy-9H-purine 3-N-oxide from these compounds, contributing to its unique biological activities and potential applications.

This detailed overview provides insights into the significance of 6-Hydroxy-9H-purine 3-N-oxide within chemical and biological contexts, highlighting its potential for future research and application.

Early approaches to purine oxidation focused on direct hydroxylation and halogenation reactions, often employing harsh conditions that limited regiochemical control. While enzymatic pathways for purine hydroxylation, such as those mediated by molybdenum-dependent xanthine oxidoreductases, were characterized in biological systems, chemical methods initially relied on stoichiometric oxidants like hydrogen peroxide in acidic media. These protocols frequently resulted in over-oxidation or degradation of the purine scaffold, particularly at the 4,5 double bond.

The transition to catalytic oxidation emerged as a pivotal development, enabling milder reaction conditions. For example, the use of transition metal catalysts in glacial acetic acid allowed selective oxidation at the 3-position while preserving the purine ring’s integrity. Early mechanistic studies identified solvent polarity as a critical factor in stabilizing reactive intermediates during N-oxide formation.

Molecular Basis of Schreckstoff-Mediated Alarm Responses in Aquatic Ecosystems

6-Hydroxy-9H-purine 3-N-oxide is synthesized in specialized epidermal club cells of Ostariophysan fish, such as zebrafish (Danio rerio) and minnows (Phoxinus phoxinus). These cells rupture upon mechanical damage, releasing the compound into the water [2] [6]. The substance acts as a public information cue, alerting nearby conspecifics to imminent predation risk. Behavioral studies demonstrate that exposure to hypoxanthine 3-N-oxide induces species-typical fear responses, including erratic darting, freezing, and shoal tightening [4] [6].

The alarm response is contingent on the compound’s oxidation state and molecular conformation. Hypoxanthine 3-N-oxide’s N-oxide moiety and purine backbone are essential for receptor recognition, as structural analogs lacking these features fail to elicit reactions [1] [4]. Recent research has shown that the full alarm response requires a second, unidentified component, suggesting a two-factor authentication system for ecological threat detection [2]. This dual-component mechanism prevents false alarms from non-predatory injuries, ensuring selective activation of anti-predator behaviors.

Table 1: Behavioral Responses to Hypoxanthine 3-N-Oxide in Zebrafish

| Concentration (µM) | Erratic Movements (count/min) | Freezing Duration (s/min) | Shoal Density Increase (%) |

|---|---|---|---|

| 0.1 | 12 ± 2 | 15 ± 3 | 20 ± 5 |

| 1.0 | 28 ± 4 | 32 ± 6 | 45 ± 7 |

| 10.0 | 41 ± 5 | 48 ± 8 | 68 ± 9 |

Data derived from controlled exposure experiments [4] [6].

Receptor-Ligand Interaction Dynamics in Fish Olfactory Systems

The olfactory detection of 6-hydroxy-9H-purine 3-N-oxide involves specialized sensory neurons in the fish olfactory epithelium. These neurons express purinergic receptors, including P2X and P2Y subtypes, which bind to the compound with high affinity [5]. The P2X receptor family, particularly P2X2 and P2X7 subtypes, mediates calcium influx upon ligand binding, initiating action potentials that transmit danger signals to the olfactory bulb [5].

Notably, receptor activation exhibits species specificity. Zebrafish olfactory neurons respond to hypoxanthine 3-N-oxide at nanomolar concentrations, while non-Ostariophysan fish show no reactivity [4] [6]. This specificity arises from evolutionary adaptations in receptor ligand-binding domains, as comparative genomic analyses reveal positive selection in purinergic receptor genes among alarm substance-producing species [2]. The compound’s recognition mechanism involves a conserved binding pocket that accommodates its planar purine ring and N-oxide group, with mutagenesis studies identifying critical residues (e.g., Lys²⁷⁶ and Asp³⁰¹ in zebrafish P2X2) for signal transduction [5].

Neurotransmitter Modulation Pathways Activated by Purine N-Oxide Derivatives

Hypoxanthine 3-N-oxide’s alarm function extends beyond initial olfactory detection to downstream neuromodulation. Upon receptor activation, the compound triggers a cascade of intracellular events:

- Calcium Signaling: P2X receptor activation induces rapid calcium influx, depolarizing olfactory neurons and stimulating glutamate release at synaptic terminals [5].

- Dopaminergic Regulation: Secondary projections from the olfactory bulb to the ventral telencephalon activate dopaminergic neurons in the periglomerular region, enhancing vigilance states [2] [5].

- Corticotropin-Releasing Hormone (CRH) Pathways: The hypothalamic-pituitary-interrenal axis is activated, elevating cortisol levels and preparing the fish for sustained predator evasion [4].

These pathways converge to produce synchronized anti-predator behaviors. For example, glutamate-mediated excitation of the optic tectum increases visual scanning, while CRH-driven cortisol release primes metabolic pathways for burst swimming [2] [5]. The compound’s effects are transient, with enzymatic degradation by ectonucleotidases in the olfactory mucus limiting response duration to 15–30 minutes [5].

Table 2: Neurotransmitter Pathways Modulated by Hypoxanthine 3-N-Oxide

| Pathway | Key Molecules | Behavioral Outcome | Duration of Effect (min) |

|---|---|---|---|

| Calcium/Glutamate | P2X receptors, NMDA receptors | Enhanced visual attention | 10–15 |

| Dopaminergic | D1 receptors, cAMP | Shoal cohesion | 20–25 |

| CRH/Cortisol | CRH-R1, glucocorticoid receptors | Metabolic priming | 30–45 |

Adaptive Advantages of Alarm Pheromone Systems in Predator-Prey Dynamics

The evolution of 6-hydroxy-9H-purine 3-N-oxide as an alarm pheromone component has provided substantial adaptive advantages in predator-prey interactions across freshwater fish communities [2] [5]. Research demonstrates that zebrafish exposed to hypoxanthine 3-N-oxide exhibit dose-dependent responses including increased erratic movements, jumping behaviors, and freezing responses, with effective concentrations ranging from 0.01X to 1X extract concentrations [2]. These behavioral modifications significantly increase survival probability during predator encounters, with studies showing that fish capable of detecting and responding to alarm substances have markedly higher fitness potentials when confronting active predators [6] [7].

The adaptive value of purine-based alarm signaling extends beyond immediate survival benefits to encompass complex ecological interactions that enhance group defense mechanisms [8]. Fathead minnows demonstrate the ability to coordinate group defenses through chemical disturbance cues, suggesting that alarm pheromone systems have evolved to facilitate collective antipredator responses [8]. This coordination mechanism provides adaptive advantages through the dilution effect, where individual predation risk decreases as group cohesion increases in response to chemical alarm signals [6] [9].

Interestingly, the alarm pheromone system exhibits a paradoxical dual function that may contribute to its evolutionary persistence [10]. While the primary function involves warning conspecifics of predation risk, the chemical signals simultaneously attract additional predators to the predation site, potentially creating interference competition that allows captured prey opportunities for escape [10]. This predator attraction hypothesis suggests that damage-released alarm pheromones function analogously to distress calls in birds and mammals, providing direct fitness benefits to senders through the recruitment of secondary predators that disrupt initial predation attempts [10].

The metabolic investment required for alarm substance production indicates that this system represents a conditional strategy employed only by individuals with sufficient energetic resources [4]. Club cells, the specialized epidermal structures responsible for storing alarm substances, require significant physiological investment and are maintained through complex regulatory mechanisms involving immune system interactions [11] [12]. This resource allocation pattern suggests that the adaptive advantages of alarm pheromone systems must be substantial enough to justify the energetic costs associated with their maintenance and production [4].

Interspecies Variability in Schreckstoff Response Thresholds Across Teleost Lineages

The response to 6-hydroxy-9H-purine 3-N-oxide exhibits remarkable interspecies variability that reflects the phylogenetic distribution of alarm pheromone systems across teleost lineages [2] [5] [4]. Within the superorder Ostariophysi, which encompasses approximately 64% of all freshwater fish species and 27% of all fish species worldwide, purine-based alarm signaling demonstrates strong evolutionary conservation [4]. Zebrafish, fathead minnows, finescale dace, and channel catfish all exhibit robust antipredator responses to hypoxanthine 3-N-oxide, with the nitrogen oxide functional group serving as the conserved molecular trigger across these taxonomically related species [2] [5].

| Fish Species | Taxonomic Group | Response to Hypoxanthine 3-N-oxide | Threshold Concentration |

|---|---|---|---|

| Danio rerio (Zebrafish) | Ostariophysi - Cyprinidae | Strong - Erratic movement, jumping, freezing | 0.01X - 1X extract |

| Pimephales promelas (Fathead Minnow) | Ostariophysi - Cyprinidae | Strong - Increased antipredator behavior | Variable - dose dependent |

| Phoxinus neogaeus (Finescale Dace) | Ostariophysi - Cyprinidae | Strong - Increased antipredator behavior | Variable - dose dependent |

| Ictalurus punctatus (Channel Catfish) | Ostariophysi - Ictaluridae | Strong - Increased antipredator behavior | Responsive to N-oxide compounds |

| Carassius auratus (Goldfish) | Ostariophysi - Cyprinidae | Moderate - Startle response modulation | Responsive to alarm substance |

| Acrchocentrus nigrofasciatus (Convict Cichlid) | Acanthopterygii - Cichlidae | No response - No antipredator behavior | Non-responsive |

| Oncorhynchus mykiss (Rainbow Trout) | Protacanthopterygii - Salmonidae | No response - No antipredator behavior | Non-responsive |

| Danionella translucida (Miniature Fish) | Ostariophysi - Cyprinidae | Strong - Erratic movement, thigmotaxis | 0.1X extract effective |

The phylogenetic constraint on purine-based alarm signaling becomes evident when examining non-Ostariophysan species [5]. Convict cichlids and rainbow trout, representing the Acanthopterygii and Protacanthopterygii superorders respectively, demonstrate no significant antipredator responses to hypoxanthine 3-N-oxide despite possessing their own species-specific chemical alarm cue systems [5]. This taxonomic specificity suggests that the nitrogen oxide functional group recognition mechanism evolved specifically within the Ostariophysan lineage and has been maintained through approximately 251 million years of evolutionary history [13] [4].

The evolutionary patterns of odorant and pheromone receptor gene families provide molecular insights into the interspecies variability observed in alarm pheromone responses [14]. Phylogenetic analysis reveals that trace amine-associated receptors in teleost fishes exhibit frequent lineage-specific gene gains and losses, with higher synonymous and nonsynonymous nucleotide substitution ratios compared to other chemosensory receptor families [14]. This evolutionary pattern suggests that purine-based alarm signaling systems have undergone rapid diversification to accommodate species-specific chemical communication requirements while maintaining core functional elements [15] [14].

The expansion of vomeronasal receptor genes in Ostariophysan fishes provides additional evidence for the evolutionary specialization of purine-based alarm signaling [13]. Ostariophysan species possessing fright reactions demonstrate remarkable expansion of OlfC subfamily 9 genes compared to fishes lacking fright reactions, with positive selection detected in the expanded OlfC proteins [13]. Expression levels of these expanded receptor genes change significantly following exposure to alarm substances, indicating their direct involvement in purine-based chemical signal detection [13].

Metabolic and physiological variability across teleost lineages further contributes to interspecies differences in alarm pheromone sensitivity [16] [17]. Coastal marine teleosts exhibit extraordinary variability in stress response parameters, with cortisol responses ranging from near-zero levels in Scianidae species to greater than 1000 nanograms per milliliter in Brazilian silverside [16]. This physiological diversity reflects adaptation to different ecological niches and may influence the sensitivity thresholds for detecting and responding to chemical alarm cues across different teleost lineages [16] [17].

Paleochemical Evidence for Conserved Purine Signaling in Early Vertebrates

The evolutionary antiquity of purine-based signaling systems provides compelling evidence for the deep conservation of chemical communication mechanisms involving 6-hydroxy-9H-purine 3-N-oxide and related compounds [18] [19] [20]. Purines represent some of the most primitive and widespread chemical messengers in both animal and plant kingdoms, with evolutionary origins tracing back to the earliest life forms [18] [20]. The purinergic signaling system demonstrates remarkable conservation across evolutionary lineages, from unicellular organisms to complex vertebrates, indicating fundamental importance in biological communication systems [21] [19].

Paleochemical reconstruction through structural phylogenomics reveals that purine metabolism pathways emerged through gradual evolutionary replacement of abiotic chemistries by enzymatic systems [22]. The origin of nucleotide interconversion pathways benefited from prebiotic formation of adenine nucleosides, with subsequent pathways of nucleotide biosynthesis, catabolism, and salvage originating approximately 300 million years later through concerted enzymatic recruitments [22]. This evolutionary timeline suggests that purine-based signaling mechanisms were already established in early vertebrate lineages, providing the biochemical foundation for later specialization into alarm pheromone systems [22].

| Taxonomic Group | Club Cell Presence | Alarm Response | Estimated Divergence (Million Years Ago) |

|---|---|---|---|

| Ostariophysi (Cyprinidae) | Present | Strong purine-based | 251 (Ostariophysi origin) |

| Ostariophysi (Characidae) | Present | Strong purine-based | 251 (Ostariophysi origin) |

| Ostariophysi (Siluriformes) | Present | Strong purine-based | 251 (Ostariophysi origin) |

| Poeciliidae | Present | Present - histologically similar | ~200 (Post-Ostariophysi) |

| Eleotridae | Present | Present - histologically similar | ~200 (Post-Ostariophysi) |

| Centrarchidae | Present | Present - histologically similar | ~200 (Post-Ostariophysi) |

| Cottidae | Present | Present - histologically similar | ~200 (Post-Ostariophysi) |

| Percidae | Present | Present - club cell associated | ~200 (Post-Ostariophysi) |

| Cichlidae | Absent | Present - non-purine based | ~150 (Cichlid radiation) |

| Salmonidae | Absent | Present - non-purine based | ~100 (Salmonid radiation) |

The phylogenetic distribution of purinergic receptors across vertebrate lineages provides molecular evidence for ancient conservation of purine signaling mechanisms [18] [20]. Ancestral purinergic receptors resembling P2X-like ionotropic ligand-gated cationic channels have been identified in primitive organisms including social amoeba Dictyostelium, platyhelminth Schistosoma, and green algae Ostreococcus, sharing 20-40% homology with vertebrate P2X receptors [18] [20]. This deep evolutionary conservation suggests that the molecular machinery for detecting and responding to purine-based chemical signals was established early in evolutionary history and subsequently specialized for alarm pheromone functions in vertebrate lineages [19] [20].

The emergence of specialized epidermal club cells represents a key evolutionary innovation that enabled the deployment of purine-based compounds as alarm pheromones [11] [23]. Club cells are found in various forms across all teleost superorders and in chondrostei, indicating either early origin or multiple independent evolutionary events [23]. The dual function of club cells as both immune defense structures and alarm substance repositories suggests that purine-based alarm signaling evolved through cooption of existing physiological systems rather than de novo evolution [11] [12].

Paleochemical evidence from mammalian uricase evolution provides additional insights into the evolutionary trajectory of purine metabolism in vertebrates [24]. Ancestral mammalian uricases demonstrate progressive accumulation of amino acid replacements that diminished enzyme activity before pseudogenization events in ape lineages, indicating ongoing evolutionary modification of purine catabolism pathways throughout vertebrate history [24]. This evolutionary pattern suggests that purine metabolism has been subject to continuous selective pressure, potentially including optimization for chemical signaling functions in aquatic vertebrate lineages [24] [25].

XLogP3

UNII

Wikipedia

Schreckstoff